![molecular formula C19H22F3IO3S B1640057 Bis(2,4,6-trimethylphenyl)iodonium triflate CAS No. 139139-80-3](/img/structure/B1640057.png)
Bis(2,4,6-trimethylphenyl)iodonium triflate
Overview
Description
Bis(2,4,6-trimethylphenyl)iodonium triflate, also known as Dimesityliodonium triflate, is a chemical compound with the empirical formula C19H22F3IO3S . It has a molecular weight of 514.34 .
Molecular Structure Analysis
The molecular structure of Bis(2,4,6-trimethylphenyl)iodonium triflate consists of 19 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 iodine atom, 1 oxygen atom, and 1 sulfur atom . The specific arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
Bis(2,4,6-trimethylphenyl)iodonium triflate is a solid at 20 degrees Celsius . It should be stored under inert gas and kept in a dark place . It is sensitive to light, air, and moisture . It is soluble in methanol .Scientific Research Applications
Nanoscopic Assemblies
Bis(2,4,6-trimethylphenyl)iodonium triflate is utilized in the synthesis and characterization of nanoscale-size tetranuclear assemblies. These assemblies, held together by coordination bonds, are formed through the interaction of bis[4-(4‘-pyridyl)phenyl]iodonium triflate with chiral transition metal bisphosphines. The assemblies feature chiral hybrid iodonium-transition metal molecular squares, displaying restricted rotation and elements of helicity (twist) in their structure (Olenyuk, Whiteford & Stang, 1996).
Molecular Synthesis
Bis(2,4,6-trimethylphenyl)iodonium triflate is involved in the synthesis of bis(phenyliodonium) diyne triflates. These triflates react with triphenylphosphine, resulting in the formation of bisphosphonium salts. This demonstrates its utility in molecular synthesis, particularly in forming microcrystalline solids and complex molecular structures (Stang, Tykwinski & Zhdankin, 1992).
Benzyne Precursor
This compound serves as an efficient precursor for benzyne, a highly reactive intermediate in organic chemistry. It facilitates the formation of benzyne under mild and neutral conditions, efficiently providing adducts with typical trapping agents such as furan and anthracene (Kitamura & Yamane, 1995).
Structural and Electronic Characterization
In the field of organic electronics, derivatives of aryliodonium triflate salts, which include bis(2,4,6-trimethylphenyl)iodonium triflate, have been synthesized for structural and electronic characterization. These salts, incorporating thiophene and bithiophene components, show significant secondary bonding interactions and varying electronic properties based on substitution (Bykowski, McDonald, Hinkle & Tykwinski, 2002).
Safety And Hazards
Bis(2,4,6-trimethylphenyl)iodonium triflate is classified as dangerous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, wash with plenty of soap and water .
properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGQISBZWPZNN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4,6-trimethylphenyl)iodonium triflate | |
CAS RN |
139139-80-3 | |
Record name | Bis(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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